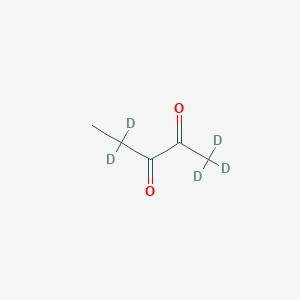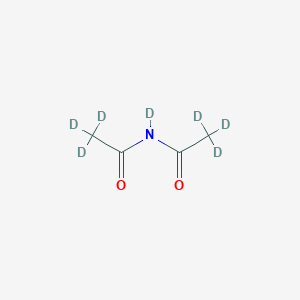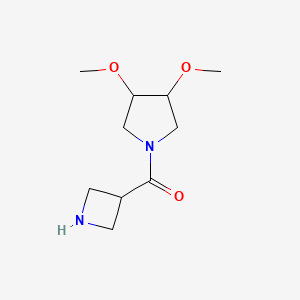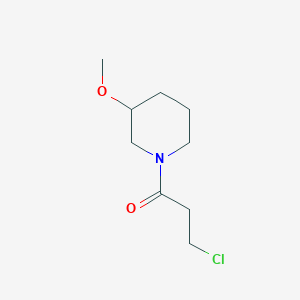
3-Chloro-1-(3-methoxypiperidin-1-yl)propan-1-one
Overview
Description
Synthesis Analysis
A series of 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one derivatives were synthesized by base condensation reaction . 3-Chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one was obtained by N-acylation of 5H-dibenz[b,f]azepine .Molecular Structure Analysis
The InChI code for 3-Chloro-1-(piperidin-1-yl)propan-1-one is 1S/C8H14ClNO/c9-5-4-8(11)10-6-2-1-3-7-10/h1-7H2 .Chemical Reactions Analysis
The synthesized compounds were evaluated for antioxidant activity by β-carotene–linoleic acid model system . Typically, compound 2 showed weak antioxidant activity, whereas coupling of different amino acids enhances the antioxidant activities based on the presence of different functional groups .Physical and Chemical Properties Analysis
3-Chloro-1-(piperidin-1-yl)propan-1-one has a boiling point of 77-80 C at 0.1 mmHg and a melting point of 84 C .Scientific Research Applications
Downstream Processing in Biotechnology
Research on downstream processing of biologically produced chemicals such as 1,3-propanediol and 2,3-butanediol provides insights into the separation and purification processes that might be relevant to compounds like 3-Chloro-1-(3-methoxypiperidin-1-yl)propan-1-one. The study emphasizes the need for efficient recovery and purification techniques to reduce production costs and improve yield and purity, which is crucial for commercial applications of biologically synthesized compounds (Xiu & Zeng, 2008).
Chemical Synthesis and Applications
The synthesis and application of phosphonic acids highlight methodologies that could be relevant to the manipulation or functionalization of this compound for various applications, including drug development, material science, and as a reagent in organic synthesis. Phosphonic acids' role in drug design, as well as their potential for creating supramolecular materials, suggests a parallel in exploring innovative applications of complex organic molecules (Sevrain et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antioxidant activities , suggesting that this compound may interact with biological targets involved in oxidative stress and free radical scavenging.
Mode of Action
It is suggested that the compound may interact with its targets to exert antioxidant effects . This could involve the neutralization of free radicals or the inhibition of oxidative processes that lead to cellular damage.
Biochemical Pathways
These pathways play a significant role in various physiological processes and pathological conditions, including inflammation, aging, and cancer .
Result of Action
Based on its potential antioxidant activity, it may help to mitigate oxidative damage at the molecular and cellular levels .
Safety and Hazards
Properties
IUPAC Name |
3-chloro-1-(3-methoxypiperidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-13-8-3-2-6-11(7-8)9(12)4-5-10/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIGXYYRXBBSOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


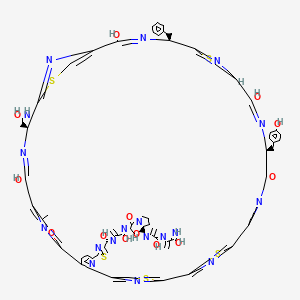

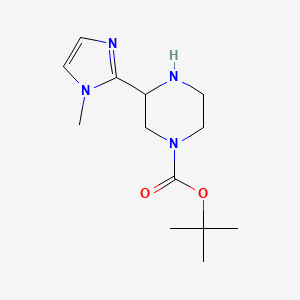
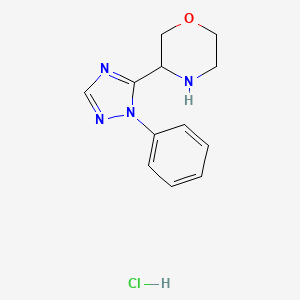
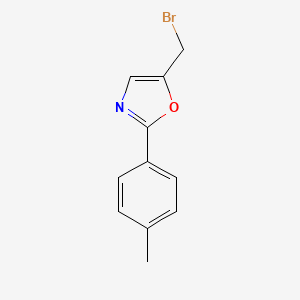
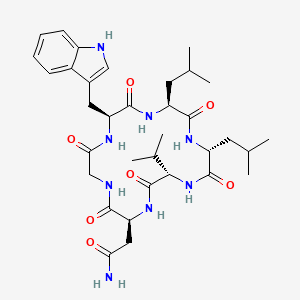


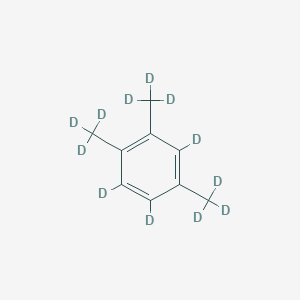
![(1S,2S)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474417.png)
![(1R,2R)-2-[(4-bromophenyl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474419.png)
